molecular formula C8H15NO3 B1335388 Prop-2-enyl N-(4-hydroxybutyl)carbamate CAS No. 339994-87-5

Prop-2-enyl N-(4-hydroxybutyl)carbamate

Cat. No. B1335388
M. Wt: 173.21 g/mol
InChI Key: CIJDDYINLOZWMF-UHFFFAOYSA-N
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Description

Prop-2-enyl N-(4-hydroxybutyl)carbamate, also known as PHBC, is a chemical compound belonging to the class of carbamates1. It has a molecular weight of 173.21 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Prop-2-enyl N-(4-hydroxybutyl)carbamate. However, carbamates are generally synthesized through the reaction of alcohols with isocyanates or by treating amines with carbon dioxide.



Molecular Structure Analysis

The molecular formula of Prop-2-enyl N-(4-hydroxybutyl)carbamate is C8H15NO31. The exact structure would require more detailed information or a structural analysis tool.



Chemical Reactions Analysis

Specific chemical reactions involving Prop-2-enyl N-(4-hydroxybutyl)carbamate are not available in the current resources. Carbamates, in general, can undergo reactions typical for esters and amides.



Physical And Chemical Properties Analysis

The physical and chemical properties of Prop-2-enyl N-(4-hydroxybutyl)carbamate are not fully detailed in the available resources. As mentioned, it has a molecular weight of 173.21 g/mol1.


Scientific Research Applications

Metabolic Pathways and Excretion

Prop-2-enyl N-(4-hydroxybutyl)carbamate is extensively metabolized in humans. A study highlighted the metabolism and excretion of a novel neuromodulator, RWJ-333369 (which has a similar carbamate structure), in humans. The major biotransformation pathways included direct O-glucuronidation, hydrolysis of the carbamate ester followed by oxidation, and chiral inversion followed by O-glucuronidation. This extensive metabolism indicates a complex interaction with human metabolic pathways, with the potential for various applications in the modulation of biological processes (Mannens et al., 2007).

Role in Diagnosis and Disease Susceptibility

The compound's structure, similar to other carbamates, may find relevance in medical diagnostics and understanding disease susceptibility. For instance, 6-n-propylthiouracil (PROP), a carbamate, has been used in studies to predict oral health status and diseases like diabetes. The hormonal fingerprint, measured by the length ratio of the index and ring finger, alongside PROP sensitivity, was used to predict children's caries risk susceptibility (Verma, Hegde, & Narayanacharyulu, 2013).

Neurological Effects

Carbamates, due to their inhibitory effects on acetylcholinesterase and neuropathy target esterase, have been linked to neurological conditions such as polyneuropathy. This relationship underscores the importance of carbamates, including Prop-2-enyl N-(4-hydroxybutyl)carbamate, in understanding and potentially managing neurodegenerative diseases (Lotti & Moretto, 2006).

Detoxification and Therapeutic Use

In medical treatment, carbamates have been utilized for their detoxification properties. For example, N-carbamylglutamate was used to enhance ammonia detoxification in a patient with methylmalonic aciduria, highlighting the potential of carbamates in therapeutic interventions and metabolic corrections (Gebhardt et al., 2003).

Safety And Hazards

Specific safety and hazard information for Prop-2-enyl N-(4-hydroxybutyl)carbamate is not available in the current resources. However, like all chemicals, it should be handled with appropriate safety measures.


Future Directions

The future directions of research and applications involving Prop-2-enyl N-(4-hydroxybutyl)carbamate are not specified in the available resources. The potential for future research would depend on the properties and applications of the compound.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature or chemical databases.


properties

IUPAC Name

prop-2-enyl N-(4-hydroxybutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-7-12-8(11)9-5-3-4-6-10/h2,10H,1,3-7H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJDDYINLOZWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405187
Record name Prop-2-enyl N-(4-hydroxybutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-enyl N-(4-hydroxybutyl)carbamate

CAS RN

339994-87-5
Record name Carbamic acid, (4-hydroxybutyl)-, 2-propenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339994-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prop-2-enyl N-(4-hydroxybutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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